N-(3,4-dichlorophenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a dichlorophenyl group, and a fluorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Fluorobenzyl Ether Moiety: The fluorobenzyl ether moiety is attached through an etherification reaction.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The dichlorophenyl and fluorobenzyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated solvents and bases like sodium hydroxide are often employed.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, and ion channels. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-4-(((4-chlorobenzyl)oxy)methyl)piperidine-1-carboxamide
- N-(3,4-dichlorophenyl)-4-(((4-methylbenzyl)oxy)methyl)piperidine-1-carboxamide
- N-(3,4-dichlorophenyl)-4-(((4-bromobenzyl)oxy)methyl)piperidine-1-carboxamide
Uniqueness
N-(3,4-dichlorophenyl)-4-(((4-fluorobenzyl)oxy)methyl)piperidine-1-carboxamide is unique due to the presence of the fluorobenzyl ether moiety, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and interaction with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[(4-fluorophenyl)methoxymethyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2FN2O2/c21-18-6-5-17(11-19(18)22)24-20(26)25-9-7-15(8-10-25)13-27-12-14-1-3-16(23)4-2-14/h1-6,11,15H,7-10,12-13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEURCRMYSNESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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